molecular formula C22H26N6O3S2 B2724163 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione CAS No. 872627-75-3

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione

Cat. No.: B2724163
CAS No.: 872627-75-3
M. Wt: 486.61
InChI Key: MJQVWOUJYJEJRQ-UHFFFAOYSA-N
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Description

The compound “7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, and a benzothiazole group, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could involve the reaction of 3,5-bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one with morpholine . The reaction was carried out in refluxing THF, leading to complete consumption of the starting material in 1 hour and isolation of the product in 89% yield .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzothiazole 2-sulfide group behaves as a pseudohalide nucleofuge . This property was exploited to overcome the problematic displacement of chloride in 3-(1,3-benzothiazol-2-ylsulfanyl)-5-chloro-4H-1,2,6-thiadiazin-4-one .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Amir, Javed, and Hassan (2012) explored the synthesis and antimicrobial activity of pyrazolinones and pyrazoles having a benzothiazole moiety. This research highlights the pharmacophore hybridization strategy between pyrazolinone/pyrazole and benzothiazole, revealing the importance of electron-withdrawing groups in enhancing antimicrobial efficacy. Such compounds could provide a foundation for developing new antimicrobial agents (Amir, Javed, & Hassan, 2012).

Antiproliferative Activity against Cancer Cell Lines

Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their in vitro antiproliferative activity against various human cancer cell lines. The study confirmed the critical role of the nitro group on the thiazolidinone moiety and the position of substituted aryl ring in dictating antiproliferative activity, offering insights into the structure-activity relationship in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Synthesis and Characterization of Heterocyclic Compounds

Ekennia et al. (2018) reported the synthesis and characterization of novel 1,4‐naphthoquinone derivatives, including their metal complexes, demonstrating their potential antibacterial activities. The study provides a comprehensive analysis of the structural requirements for antibacterial efficacy, laying the groundwork for further exploration of similar compounds in combating microbial resistance (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor, & Ujam, 2018).

Antioxidant Evaluation

Gouda (2012) synthesized and evaluated the antioxidant properties of some new pyrazolopyridine derivatives. This study underscores the potential of heterocyclic compounds in mitigating oxidative stress, a key factor in many chronic diseases. The findings suggest avenues for developing novel antioxidants based on structural analogs of the compound (Gouda, 2012).

Mechanism of Action

Target of Action

The primary target of the compound 7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition disrupts the normal function of PTP1B as a negative regulator of insulin and leptin signaling . As a result, insulin and leptin signaling pathways are enhanced, which can help to manage Type II diabetes .

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances these pathways, leading to improved glucose regulation and energy balance . This can have downstream effects on various metabolic processes, including glucose uptake, glycogen synthesis, and fat storage .

Pharmacokinetics

The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby helping to manage Type II diabetes .

Properties

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S2/c1-13-11-27(12-14(2)31-13)20-24-18-17(19(29)25-21(30)26(18)3)28(20)9-6-10-32-22-23-15-7-4-5-8-16(15)33-22/h4-5,7-8,13-14H,6,9-12H2,1-3H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVWOUJYJEJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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